molecular formula C13H10N2O3 B6388767 6-(3-Aminocarbonylphenyl)picolinic acid CAS No. 1261991-30-3

6-(3-Aminocarbonylphenyl)picolinic acid

Cat. No.: B6388767
CAS No.: 1261991-30-3
M. Wt: 242.23 g/mol
InChI Key: VVEMVGIWOZMIFH-UHFFFAOYSA-N
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Description

6-(3-Aminocarbonylphenyl)picolinic acid is a derivative of picolinic acid (2-pyridinecarboxylic acid), characterized by a 3-carbamoylphenyl substituent at the 6-position of the pyridine ring. This structure combines the chelating properties of picolinic acid with the hydrogen-bonding and steric effects of the carbamoylphenyl group.

Such derivatives are synthesized via coupling reactions, as seen in related compounds (e.g., 6-(Benzylcarbamoyl)picolinic acid, 87% yield) .

Properties

IUPAC Name

6-(3-carbamoylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12(16)9-4-1-3-8(7-9)10-5-2-6-11(15-10)13(17)18/h1-7H,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEMVGIWOZMIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminocarbonylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the aminocarbonyl group.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 6-(3-Aminocarbonylphenyl)picolinic acid involves its ability to bind to specific molecular targets, such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to various biological effects. This mechanism is particularly relevant in its antiviral and anticancer activities, where it disrupts viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues with Carbamoyl Substituents

The carbamoyl group’s position and substituents significantly influence physicochemical and biological properties. Key examples include:

Compound Name Substituent (R) Yield (%) Molecular Weight (g/mol) Key Properties/Applications
6-(Benzylcarbamoyl)picolinic acid Benzyl 87 255.08 NDM-1 inhibition; high yield
6-(Phenethylcarbamoyl)picolinic acid Phenethyl 72 269.10 Enhanced hydrophobicity
6-((4-Methoxyphenyl)carbamoyl)picolinic acid 4-Methoxyphenyl 68 285.08 Electron-donating group improves solubility
6-(Isopropylcarbamoyl)picolinic acid Isopropyl 74 208.09 Compact substituent; moderate yield
Hypothetical: 6-(3-Aminocarbonylphenyl)picolinic acid 3-Carbamoylphenyl N/A 258.22* Predicted high polarity, NDM-1 binding

*Calculated molecular weight based on formula C₁₃H₁₀N₂O₃.

Key Observations :

  • Substituent Size : Bulky groups (e.g., benzyl) correlate with higher yields (87%) due to stabilized intermediates , while smaller substituents (e.g., isopropyl) show moderate yields (74%) .
  • Electronic Effects : Electron-donating groups (e.g., 4-methoxy) increase solubility, whereas electron-withdrawing groups (e.g., carbamoyl) enhance metal-binding affinity to MBLs .
  • Biological Activity : Carbamoyl derivatives inhibit NDM-1 by coordinating the active-site zinc ions, with aromatic substituents (e.g., benzyl) providing π-π stacking interactions .

Aryl-Substituted Picolinic Acids

Aryl groups at the 6-position modulate steric and electronic properties:

Compound Name Substituent (R) Key Properties
6-(4-Methoxyphenyl)picolinic acid 4-Methoxyphenyl Harmful by inhalation; used in drug design
6-(2-Chlorophenyl)picolinic acid 2-Chlorophenyl Toxic; requires stringent safety protocols
6-(3-Methoxyphenyl)picolinic acid 3-Methoxyphenyl Moderate solubility in organic solvents
6-(3-Aminophenyl)picolinic acid 3-Aminophenyl High reactivity due to free -NH₂ group

Key Observations :

  • Safety : Aryl-substituted picolinic acids (e.g., 4-methoxyphenyl) are classified as harmful via inhalation or skin contact .
  • Substituent Position : Meta-substituted derivatives (e.g., 3-methoxy) offer balanced steric effects compared to ortho/para positions.

Phosphonomethyl and Sulfonamido Derivatives

Alternative functional groups provide distinct properties:

Compound Name Functional Group Yield (%) Application
4-(Phenyl)-6-(phosphonomethyl)picolinic acid Phosphonomethyl 71 Chelating agent for metal ions
6-((Methylsulfonyl)methyl)picolinic acid Methylsulfonylmethyl N/A Improved metabolic stability

Key Observations :

  • Phosphonomethyl Groups: Enhance metal chelation, critical for MBL inhibition .
  • Sulfonamido Groups : Increase metabolic stability but may reduce solubility .

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